3-Fluoro-4-methylbenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN/c1-6-2-3-7(5-10)4-8(6)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUQQONVKIURIQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342862 | |

| Record name | 3-Fluoro-4-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170572-49-3 | |

| Record name | 3-Fluoro-4-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-4-methylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Cornerstone Intermediate: A Technical Guide to 3-Fluoro-4-methylbenzonitrile for Advanced Synthesis

An In-Depth Profile for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Benzonitriles

In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making it a prized element in the development of novel therapeutic agents and high-performance agrochemicals.[1] Within this context, 3-Fluoro-4-methylbenzonitrile has emerged as a pivotal intermediate, offering a versatile platform for constructing complex molecular architectures. This guide provides an in-depth technical overview of its chemical properties, synthesis, and spectral characterization, grounded in field-proven insights for the practicing scientist.

Section 1: Core Chemical and Physical Properties

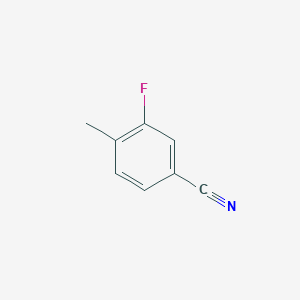

3-Fluoro-4-methylbenzonitrile, also known as 4-cyano-2-fluorotoluene, is a substituted aromatic nitrile.[2] Its structure is characterized by a benzene ring functionalized with a nitrile group, a fluorine atom at position 3, and a methyl group at position 4. This specific arrangement of substituents dictates its reactivity and physical characteristics.

dot graph { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=585140&t=l", imagescale=true, label=""]; caption [label="Chemical Structure of 3-Fluoro-4-methylbenzonitrile", fontsize=10]; }

Caption: 2D Structure of 3-Fluoro-4-methylbenzonitrile.

The interplay between the electron-withdrawing nature of the nitrile and fluorine groups and the electron-donating methyl group creates a unique electronic environment on the aromatic ring, influencing its behavior in synthetic transformations.

Table 1: Physicochemical Properties of 3-Fluoro-4-methylbenzonitrile

| Property | Value | Source(s) |

| CAS Number | 170572-49-3 | [2] |

| Molecular Formula | C₈H₆FN | [2] |

| Molecular Weight | 135.14 g/mol | [2] |

| Appearance | White to light yellow crystalline solid/powder | |

| Melting Point | 47-51 °C | |

| Boiling Point | 204 °C | [3] |

| Flash Point | 83 °C (closed cup) | |

| Solubility | Soluble in methanol and other common organic solvents. | |

| InChI Key | KUQQONVKIURIQU-UHFFFAOYSA-N | |

| SMILES | CC1=C(C=C(C=C1)C#N)F | [2] |

Section 2: Synthesis and Manufacturing Pathways

The synthesis of 3-Fluoro-4-methylbenzonitrile is critical for its availability in research and industrial applications. Several synthetic routes have been developed, each with distinct advantages regarding starting materials, reaction conditions, and scalability. Understanding the causality behind these methods is key to selecting an appropriate pathway for a given application.

Pathway 1: Decarbonylation of a Phenylacetate Intermediate

A common and effective laboratory-scale synthesis involves the decarbonylation of a methyl 2-fluoro-4-cyanophenylacetate precursor. This method is valued for its high conversion rates and yields.

Protocol:

-

Reaction Setup: To a four-necked flask, add methyl 2-(4-cyano-2-fluorophenyl)acetate (1.0 g), water (0.19 g), 95% anhydrous calcium chloride (1.15 g), and N,N-dimethylacetamide (15 g).

-

Heating and Monitoring: The mixture is stirred and heated to a temperature of 140-145 °C. The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) to ensure a conversion rate greater than 99%. This typically requires a reaction time of 20 to 24 hours.

-

Workup and Purification: Upon completion, the reaction mixture is cooled to 60-70 °C and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography to yield 3-Fluoro-4-methylbenzonitrile as a light yellow solid.

-

Expert Insight: The use of calcium chloride in the presence of water at high temperatures facilitates a decarbonylation reaction. The choice of a high-boiling polar aprotic solvent like N,N-dimethylacetamide is crucial for maintaining the necessary reaction temperature and ensuring the solubility of the reactants. HPLC monitoring is a self-validating control point, ensuring the reaction proceeds to completion before initiating the resource-intensive purification steps.

dot graph { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Start [label="Methyl 2-(4-cyano-2-fluorophenyl)acetate"]; Reagents [label="CaCl2, H2O, DMA", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="Heat to 140-145 °C\n(20-24h)", shape=box]; Monitoring [label="HPLC Monitoring\n(>99% conversion)", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Cool & Concentrate"]; Purification [label="Column Chromatography"]; Product [label="3-Fluoro-4-methylbenzonitrile", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Reagents [label="Add"]; Reagents -> Reaction [label="Initiate"]; Reaction -> Monitoring [label="Control"]; Monitoring -> Workup [label="If complete"]; Workup -> Purification; Purification -> Product; }

Caption: Workflow for Synthesis via Decarbonylation.

Pathway 2: Multi-step Synthesis from o-Methylbenzylamine

An alternative, though more complex, route starts from o-methylbenzylamine. This pathway involves several classical organic transformations.

Process Overview: This method involves a sequence of reactions including nitration, diazotization, fluorination (often via a Schiemann-type reaction), reduction, and finally cyanation.[4] While this route is longer, it may be advantageous if the starting materials are more readily available or cost-effective in certain contexts. However, the use of nitric acid, sulfuric acid, and unstable diazonium intermediates presents significant safety and environmental challenges, often requiring specialized equipment and handling protocols.[4]

Section 3: Reactivity and Applications in Drug Discovery

The chemical reactivity of 3-Fluoro-4-methylbenzonitrile makes it a valuable building block. The nitrile group can be readily hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, providing access to a wide range of functional groups. The aromatic ring can undergo further substitution reactions, guided by the existing substituents.

A prominent application of this intermediate is in the synthesis of advanced pharmaceutical ingredients. For example, it is a key starting material for the production of Danuglipron , a GLP-1 receptor agonist developed for the treatment of type 2 diabetes. The synthesis involves a radical bromination of the methyl group, followed by selective hydrolysis to form 3-fluoro-4-(hydroxymethyl)benzonitrile, a crucial precursor.[5]

dot graph { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Start [label="3-Fluoro-4-methylbenzonitrile"]; Step1 [label="Radical Bromination\n(e.g., Photobromination)", shape=box]; Intermediate [label="3-Fluoro-4-(bromomethyl)benzonitrile"]; Step2 [label="Selective Hydrolysis", shape=box]; Product [label="3-Fluoro-4-(hydroxymethyl)benzonitrile\n(Danuglipron Precursor)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Product; }

Caption: Key transformation in the synthesis of a Danuglipron precursor.

Section 4: Spectral Characterization

Thorough spectral analysis is essential for confirming the identity and purity of 3-Fluoro-4-methylbenzonitrile.

Mass Spectrometry (MS)

Electron Impact (EI) mass spectrometry provides key information about the molecular weight and fragmentation pattern.

-

Molecular Ion (M+): The mass spectrum shows a prominent molecular ion peak at m/z = 135, corresponding to the molecular weight of the compound.[2]

-

Key Fragments: Significant fragment ions are observed at m/z = 134 (loss of H) and m/z = 108.[2] The fragmentation of aromatic nitriles often involves complex rearrangements, but the loss of HCN (27 amu) from the molecular ion is a common pathway, though not explicitly listed as a top peak in the available data. The presence of fluorine can also lead to fragments resulting from the loss of F (19 amu) or HF (20 amu).[6]

Infrared (IR) Spectroscopy

The IR spectrum provides diagnostic information about the functional groups present in the molecule.

-

C≡N Stretch: A strong, sharp absorption band is expected in the region of 2220-2240 cm⁻¹ for the nitrile (C≡N) stretching vibration.[7] The conjugation with the aromatic ring typically lowers the frequency compared to aliphatic nitriles.[7]

-

C-F Stretch: A strong absorption band corresponding to the C-F stretch is expected in the fingerprint region, typically between 1250 and 1000 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while C=C stretching vibrations within the ring will appear in the 1600-1450 cm⁻¹ region.

-

Aliphatic C-H Stretches: C-H stretching vibrations of the methyl group will be observed just below 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Methyl Protons: A singlet (or a narrow doublet due to coupling with the adjacent fluorine) would be expected for the three protons of the methyl group, likely in the range of 2.2-2.5 ppm.

-

Aromatic Protons: The three aromatic protons will appear as complex multiplets in the aromatic region (typically 7.0-7.8 ppm). The signals will be split by both homo- and heteronuclear (H-F) coupling, making first-order analysis challenging.

-

-

¹³C NMR:

-

Nitrile Carbon: The carbon of the nitrile group is expected to have a chemical shift in the range of 115-120 ppm.

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon directly attached to the fluorine atom will show a large one-bond C-F coupling constant. Other aromatic carbons will exhibit smaller two- and three-bond C-F couplings.

-

Methyl Carbon: The methyl carbon signal is expected to appear upfield, typically between 15-25 ppm.

-

Section 5: Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is paramount. 3-Fluoro-4-methylbenzonitrile possesses specific hazards that require careful management.

Table 2: Hazard Identification and Safety Precautions

| Hazard Category | GHS Classification & Precautionary Statements | Handling & PPE Recommendations |

| Acute Toxicity | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.[2] | Use only in a well-ventilated area or fume hood. Avoid breathing dust. Wear protective gloves (e.g., nitrile), lab coat, and safety glasses with side shields or goggles. Wash hands thoroughly after handling. |

| Eye Damage | H318: Causes serious eye damage. | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Skin Irritation | H315: Causes skin irritation.[2] | Avoid contact with skin. In case of contact, wash immediately with plenty of soap and water. |

| Storage | Store at 10°C - 25°C in a dry, well-ventilated place. Keep container tightly closed.[3] | Store away from strong oxidizing agents. |

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

3-Fluoro-4-methylbenzonitrile is more than just a chemical intermediate; it is an enabling tool for innovation in the pharmaceutical and agrochemical industries. Its well-defined physical properties, established synthetic routes, and versatile reactivity profile provide a reliable foundation for the synthesis of complex, high-value molecules. A thorough understanding of its technical characteristics, from synthesis protocols to spectral signatures and safety requirements, is essential for any researcher aiming to leverage its full potential in their scientific endeavors.

References

-

PubChem. (n.d.). 3-Fluoro-4-methylbenzonitrile. National Center for Biotechnology Information. Retrieved from a valid URL.[2]

-

Biosynth. (n.d.). 3-Fluoro-4-methylbenzonitrile. Retrieved from a valid URL.[3]

-

ChemicalBook. (2023). 3-Fluoro-4-methylbenzonitrile. Retrieved from a valid URL.

-

Sigma-Aldrich. (n.d.). 3-Fluoro-4-methylbenzonitrile. Retrieved from a valid URL.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from a valid URL.[8]

-

NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from a valid URL.[6]

-

Google Patents. (n.d.). CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile. Retrieved from a valid URL.[4]

-

YouTube. (2022). Lec-34 || Mass Fragmentation Pattern of Nitriles. Retrieved from a valid URL.[9]

-

NIST. (n.d.). NIST Chemistry WebBook. Retrieved from a valid URL.[10]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from a valid URL.[11]

-

Interpretation of mass spectra. (n.d.). Retrieved from a valid URL.[12]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from a valid URL.[7]

-

RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from a valid URL.[13]

-

ACS Publications. (2024). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development. Retrieved from a valid URL.[5]

-

PubChem. (n.d.). 3-Tolunitrile. National Center for Biotechnology Information. Retrieved from a valid URL.[14]

-

Proton NMR chemical shifts and coupling constants for brain metabolites. (n.d.). Retrieved from a valid URL.[15]

-

NIST. (n.d.). Welcome to the NIST WebBook. Retrieved from a valid URL.[16]

-

Alfa Chemistry. (n.d.). CAS 219873-06-0 3-Fluoro-4-(hydroxymethyl)benzonitrile. Retrieved from a valid URL.[17]

-

1H NMR Spectroscopy. (n.d.). Retrieved from a valid URL.[18]

-

Innovations in Agrochemicals: The Role of 3-Fluoro-4-methylbenzonitrile. (n.d.). Retrieved from a valid URL.[1]

Sources

- 1. 4-Fluorobenzonitrile | C7H4FN | CID 14517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Fluoro-4-methylbenzonitrile | C8H6FN | CID 585140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ossila.com [ossila.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Benzonitrile, 4-methyl- [webbook.nist.gov]

- 6. whitman.edu [whitman.edu]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. NIST Chemistry WebBook [webbook.nist.gov]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. uni-saarland.de [uni-saarland.de]

- 13. raco.cat [raco.cat]

- 14. 3-Tolunitrile | C8H7N | CID 12104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 16. Welcome to the NIST WebBook [webbook.nist.gov]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. Thieme E-Books & E-Journals [thieme-connect.de]

3-Fluoro-4-methylbenzonitrile CAS number

An In-Depth Technical Guide to 3-Fluoro-4-methylbenzonitrile

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical intermediate, 3-Fluoro-4-methylbenzonitrile. Its purpose is to provide an in-depth understanding of its properties, synthesis, and applications, grounded in established scientific principles and methodologies.

Core Compound Identification

3-Fluoro-4-methylbenzonitrile, also known by synonyms such as 4-Cyano-2-fluorotoluene and 3-Fluoro-p-tolunitrile, is a substituted benzonitrile compound.[1][2] Its unique molecular architecture, featuring a fluorine atom and a methyl group on the benzonitrile core, makes it a highly valuable and versatile building block in organic synthesis.[3]

Key Identifiers:

The strategic placement of the electronegative fluorine atom and the electron-donating methyl group significantly influences the molecule's electronic properties and reactivity, making it a sought-after precursor in the synthesis of complex target molecules.[3][5]

Physicochemical and Structural Properties

The physical and chemical characteristics of 3-Fluoro-4-methylbenzonitrile are fundamental to its handling, storage, and application in synthetic chemistry. It typically appears as a white to light yellow or beige crystalline solid.[1][5][6]

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

| Melting Point | 47-51 °C | [1][2] |

| Boiling Point | 204 °C | [1][5][7] |

| Flash Point | ~83 - 90.3 °C (181.4 - 182 °F) | [1][2][5] |

| Density | 1.11 ± 0.1 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in Methanol | [1] |

| Appearance | White to orange to green powder/crystal | [1] |

The presence of the fluorine atom at the meta-position to the nitrile group imparts specific reactivity patterns. Its strong electron-withdrawing nature affects the aromatic ring's electron density, influencing its susceptibility to nucleophilic and electrophilic substitution reactions. The para-methyl group, conversely, contributes electron density via hyperconjugation, further modulating the molecule's overall reactivity.[5] This interplay is critical for its utility as an intermediate.

Synthesis and Mechanistic Insights

Several synthetic routes to 3-Fluoro-4-methylbenzonitrile have been developed, aiming for high yield and purity suitable for industrial production. A prevalent and well-documented method involves the decarbonylation of a substituted benzeneacetic acid derivative.[4][6]

Example Synthetic Protocol: Decarbonylation Route

This protocol details the synthesis from methyl 2-(4-cyano-2-fluorophenyl)acetate, a method chosen for its high conversion rate.

Objective: To synthesize 3-Fluoro-4-methylbenzonitrile with high purity.

Causality of Reagents:

-

Methyl 2-(4-cyano-2-fluorophenyl)acetate (Starting Material): Provides the core chemical scaffold.

-

Calcium Chloride (Dehydrating Agent/Catalyst): Facilitates the removal of water, which can interfere with the reaction, and acts as a Lewis acid to promote the decarbonylation process.

-

Water: A small, controlled amount is added, which can be crucial for the reaction mechanism, potentially aiding in the hydrolysis and subsequent decarboxylation steps under high heat.

-

N,N-dimethylacetamide (DMAc) (Solvent): A high-boiling polar aprotic solvent is required to achieve the necessary reaction temperature (140-145°C) and to dissolve the reactants.[4][6]

Step-by-Step Methodology:

-

Reactor Charging: Charge a 50 mL four-necked flask with 1.0 g of methyl 2-(4-cyano-2-fluorophenyl)acetate.

-

Reagent Addition: Add 0.19 g of water, 1.15 g of 95% anhydrous calcium chloride, and 15 g of N,N-dimethylacetamide (DMAc) to the flask.[4][6]

-

Reaction Execution: Stir the mixture and heat to a temperature of 140°C to 145°C. Maintain this temperature for 20 to 24 hours.[4][6]

-

In-Process Control (IPC): The reaction progress must be monitored by High-Performance Liquid Chromatography (HPLC) to ensure the conversion of the starting material exceeds 99%.[4][6] This step is a critical self-validating control; proceeding without confirmation of reaction completion can lead to low yield and complex purification.

-

Cooling and Concentration: Upon completion, cool the reaction mixture to 60°C to 70°C. Concentrate the mixture under reduced pressure to remove the bulk of the DMAc solvent.[4][6]

-

Purification: Purify the resulting crude product by column chromatography to isolate the final product.

-

Product Isolation: The process typically yields 3-Fluoro-4-methylbenzonitrile as a light yellow solid with a high yield (e.g., 89.0%).[4][6]

Synthesis Workflow Diagram

Caption: Decarbonylation synthesis of 3-Fluoro-4-methylbenzonitrile.

Applications in Drug Discovery and Agrochemicals

3-Fluoro-4-methylbenzonitrile is a cornerstone intermediate, primarily due to the advantageous properties conferred by the fluorine atom. In medicinal chemistry, fluorine substitution is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[9][10]

-

Pharmaceuticals: This compound is a crucial building block in the synthesis of various Active Pharmaceutical Ingredients (APIs).[6][11] It is a documented starting material for complex molecules, including the synthesis pathway for danuglipron, a GLP-1 receptor agonist.[12] Its structure is also foundational for creating antifungal agents like fluconazole and itraconazole.[7] The nitrile group serves as a versatile handle for transformation into other functional groups essential for biological activity.

-

Agrochemicals: The agrochemical industry utilizes 3-Fluoro-4-methylbenzonitrile to develop next-generation pesticides and herbicides.[9][13] Fluorine-containing agrochemicals often exhibit high selectivity, potent activity at low application rates, and favorable toxicological profiles.[13] The compound's scaffold allows for the creation of novel crop protection agents with improved efficacy and environmental safety.[9]

-

Materials Science: Beyond life sciences, this intermediate is valuable in materials science for synthesizing advanced materials with enhanced thermal stability and desirable electronic properties, including applications in non-linear optics.[3]

Application Pathways Diagram

Caption: Key synthetic applications of 3-Fluoro-4-methylbenzonitrile.

Spectroscopic Profile

Characterization of 3-Fluoro-4-methylbenzonitrile relies on standard analytical techniques. The following data are representative of the compound's spectral signature.

Table 2: Representative Spectroscopic Data

| Technique | Key Data Points | Source(s) |

| ¹H NMR (400MHz, CDCl₃) | δ 7.53-7.48 (m, 2H), 7.10 (t, J=8.8Hz, 1H), 2.32 (d, J=2.0Hz, 3H) | [13] |

| Mass Spec. (EI) | m/z: 135 (M+), 115, 108 | [8][13] |

| InChIKey | KUQQONVKIURIQU-UHFFFAOYSA-N | [1][8] |

| Canonical SMILES | CC1=C(C=C(C=C1)C#N)F | [1][7][8] |

Safety, Handling, and Storage

Due to its chemical nature and reactivity, proper safety protocols are mandatory when handling 3-Fluoro-4-methylbenzonitrile.

Hazard Identification:

-

GHS Classification: It is considered hazardous, with primary concerns being serious eye damage/irritation.[8][14] It can also be harmful if swallowed, in contact with skin, or inhaled.[15]

-

GHS Pictogram: GHS05 (Corrosion).

-

Signal Word: Danger.[14]

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.[15][16] Eyewash stations and safety showers must be readily accessible.[16]

-

Personal Protective Equipment:

-

Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.[15]

Storage:

-

Keep containers tightly closed to prevent moisture ingress and contamination.[1][15][16]

-

Store away from incompatible materials.

Conclusion

3-Fluoro-4-methylbenzonitrile (CAS: 170572-49-3) is a pivotal chemical intermediate whose value is derived from its unique trifunctionalized structure. The interplay between the nitrile, fluoro, and methyl groups provides a versatile platform for synthetic chemists. Its established role in the production of high-value pharmaceuticals and advanced agrochemicals underscores its importance in contemporary research and development. A thorough understanding of its properties, synthetic pathways, and safety requirements is essential for its effective and safe utilization in scientific and industrial settings.

References

-

The Chemical Profile of 3-Fluoro-4-methylbenzonitrile: Properties and Synthesis Explained - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

3-Fluoro-4-methylbenzonitrile: A Versatile Intermediate for Organic Synthesis and Advanced Materials - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile - Google P

-

Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials | Organic Process Research & Development - ACS Publications. [Link]

-

3-Fluoro-4-methylbenzonitrile CAS#: 170572-49-3; ChemWhat Code: 39631 - ChemWhat. [Link]

-

3-Fluoro-4-methylbenzonitrile | C8H6FN | CID 585140 - PubChem. [Link]

-

Understanding the Properties and Applications of 4-Fluoro-3-methylbenzonitrile - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Innovations in Agrochemicals: The Role of 3-Fluoro-4-methylbenzonitrile - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

The Chemistry of Innovation: 4-Fluoro-3-methylbenzonitrile in Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed. [Link]

Sources

- 1. 3-Fluoro-4-methylbenzonitrile CAS#: 170572-49-3 [amp.chemicalbook.com]

- 2. chemwhat.com [chemwhat.com]

- 3. nbinno.com [nbinno.com]

- 4. 3-Fluoro-4-methylbenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. 3-Fluoro-4-methylbenzonitrile | 170572-49-3 [chemicalbook.com]

- 7. 3-Fluoro-4-methylbenzonitrile | 170572-49-3 | FF64151 [biosynth.com]

- 8. 3-Fluoro-4-methylbenzonitrile | C8H6FN | CID 585140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Page loading... [guidechem.com]

- 14. Page loading... [guidechem.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

Foreword: The Strategic Importance of 3-Fluoro-4-methylbenzonitrile

An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-methylbenzonitrile

3-Fluoro-4-methylbenzonitrile (CAS No. 170572-49-3) is a highly versatile fluorinated aromatic building block that has garnered significant attention in the fields of medicinal chemistry and materials science.[1][2] Its unique substitution pattern—a nitrile group, a fluorine atom, and a methyl group—provides a scaffold with distinct electronic and steric properties. The electronegative fluorine atom significantly modulates the molecule's reactivity, lipophilicity, and metabolic stability, making it a prized intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals.[3][4][5] This guide provides an in-depth analysis of the core synthetic pathways to this valuable compound, focusing on the underlying chemical principles, practical execution, and comparative merits of each approach.

Strategic Disconnection and Synthetic Overview

The synthesis of a substituted benzonitrile can be approached from several distinct strategic standpoints. The primary considerations for an efficient synthesis include the cost and availability of starting materials, the number of linear steps, overall yield, scalability, and safety. For 3-fluoro-4-methylbenzonitrile, the main strategies revolve around either the late-stage introduction of the nitrile functionality or the construction of the aromatic ring with the nitrile group already in place. We will explore three field-proven pathways that exemplify these strategies.

Pathway 1: Decarboxylative Synthesis from an Activated Methylene Precursor

This pathway represents an elegant approach where the methyl group is formed via the decarboxylation of a more complex precursor. It is particularly noted for its high conversion and yield.[6][7] The core of this strategy is the Krapcho decarboxylation, a reliable method for removing an ester group adjacent to a stabilizing moiety, in this case, the cyano- and fluoro-substituted aromatic ring.

Causality and Mechanistic Rationale

The starting material, methyl 2-(4-cyano-2-fluorophenyl)acetate, is essentially a substituted malonic ester derivative. The reaction proceeds at high temperatures in a polar aprotic solvent like N,N-dimethylacetamide (DMAc) with a salt and water. The chloride ion from a source like CaCl₂ attacks the methyl ester, forming methyl chloride and a carboxylate intermediate.[6] In the presence of water, this carboxylate is protonated and subsequently undergoes thermal decarboxylation to yield the final 3-fluoro-4-methylbenzonitrile product. The high temperature is crucial to drive the decarboxylation step to completion.

Visualizing the Decarboxylative Pathway

Caption: Workflow for the Decarboxylative Synthesis Route.

Experimental Protocol: Decarboxylative Synthesis

The following protocol is a self-validating system, with completion monitored by HPLC to ensure high conversion before workup.

-

Vessel Charging: To a 50 mL four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 1.0 g of methyl 2-(4-cyano-2-fluorophenyl)acetate.[6]

-

Reagent Addition: Add 15 g of N,N-dimethylacetamide, 0.19 g of water, and 1.15 g of 95% anhydrous calcium chloride.[6][7]

-

Reaction Execution: Stir the mixture and heat to an internal temperature of 140-145°C. Maintain this temperature for 20 to 24 hours.

-

In-Process Control: Monitor the reaction progress by HPLC to confirm the conversion of the starting material is greater than 99%.[6]

-

Workup and Isolation: Once the reaction is complete, cool the mixture to 60-70°C. Concentrate the mixture under reduced pressure to remove the bulk of the solvent.

-

Purification: Purify the resulting residue by column chromatography to afford 3-fluoro-4-methylbenzonitrile as a light yellow solid.[6][7]

Pathway 2: The Sandmeyer Reaction - A Classic Transformation

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method to convert an aryl amine into a variety of functional groups, including the nitrile.[8][9] This pathway involves the diazotization of an appropriate aniline precursor followed by a copper(I) cyanide-mediated substitution.

Causality and Mechanistic Rationale

This multi-step process begins with a suitable precursor like 2-fluoro-4-methylaniline.

-

Diazotization: The primary amine is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5°C) to form a diazonium salt.[10] This intermediate is highly reactive but generally stable at low temperatures. The N₂⁺ group is an excellent leaving group.

-

Cyanation: The diazonium salt solution is then added to a solution of copper(I) cyanide (CuCN).[8][11] The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. A single-electron transfer from the copper(I) species to the diazonium salt generates an aryl radical and dinitrogen gas. The aryl radical then reacts with the cyanide ion, and subsequent re-oxidation of the copper regenerates the catalyst and yields the benzonitrile product.

Visualizing the Sandmeyer Pathway

Caption: The two-stage Sandmeyer reaction workflow.

Pathway 3: Industrial Approach via Condensation and Decarbonylation

For large-scale industrial production, factors like cost of goods, process safety, and waste generation are paramount. A patented method highlights a novel route that avoids the use of hazardous reagents and numerous steps associated with older methods.[3][12] This pathway involves a condensation reaction followed by a decarbonylation step.

Causality and Mechanistic Rationale

-

Condensation: The first step involves the condensation of a halogenated precursor (Compound B, e.g., an activated aryl halide) with a malonate ester (Compound C, e.g., diethyl malonate) in the presence of a base (like K₂CO₃) and a phase-transfer catalyst (like tetrabutylammonium bromide).[3][12] This builds the carbon framework of the final product, including the atoms that will become the methyl group and an attached ester group.

-

Decarbonylation/Decarboxylation: The resulting intermediate mixture (D) is then heated with a chloride salt (e.g., NaCl) and water in a high-boiling solvent like DMSO.[3] This step is effectively a tandem hydrolysis and decarboxylation reaction, removing the ester group and leaving the desired methyl group on the aromatic ring to furnish 3-fluoro-4-methylbenzonitrile. This approach is advantageous as it builds complexity efficiently and uses relatively inexpensive and safer reagents.[12]

Visualizing the Industrial Pathway

Caption: Industrial two-step condensation-decarbonylation route.

Comparative Analysis of Synthesis Pathways

The choice of synthesis route is dictated by the specific requirements of the project, including scale, purity requirements, and available resources.

| Feature | Pathway 1: Decarboxylative | Pathway 2: Sandmeyer | Pathway 3: Industrial Condensation |

| Starting Material | Methyl 2-(4-cyano-2-fluorophenyl)acetate | 2-Fluoro-4-methylaniline | Aryl Halide & Malonate Ester |

| Key Reagents | CaCl₂, H₂O, DMAc | NaNO₂, HCl, CuCN | K₂CO₃, Phase Transfer Catalyst, NaCl |

| Typical Yield | High (~89%)[6] | Moderate to Good | Good (~48% over two steps)[3] |

| Advantages | High conversion, single step from advanced intermediate. | Utilizes common, well-understood reactions. | Cost-effective, avoids explosive diazonium intermediates, suitable for large scale.[12] |

| Disadvantages | Requires a specific, multi-functionalized starting material. | Use of highly toxic CuCN; unstable diazonium intermediate requires careful temperature control. | Requires high temperatures; phase-transfer catalysis can complicate purification. |

| Safety Profile | High temperatures; DMAc is a reprotoxic solvent. | Unstable/explosive diazonium salt; highly toxic cyanide reagents. | High temperatures; use of high-boiling aprotic solvents. Safer than Sandmeyer.[12] |

Conclusion and Future Outlook

The synthesis of 3-fluoro-4-methylbenzonitrile can be accomplished through several viable pathways, each with distinct advantages and challenges. The decarboxylative route offers high yield from an advanced intermediate, making it suitable for lab-scale synthesis where the precursor is available. The classic Sandmeyer reaction remains a valid, albeit hazardous, approach rooted in fundamental organic chemistry. For commercial-scale manufacturing, modern methods focusing on condensation and decarbonylation present a more economical and safer alternative, aligning with the principles of process intensification and green chemistry. Future research will likely focus on further optimizing these industrial routes, perhaps through the development of catalytic, one-pot procedures that minimize waste and energy consumption while maximizing safety and efficiency.

References

- CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile - Google Patents. Google Patents.

-

Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials | Organic Process Research & Development - ACS Publications. ACS Publications. Available at: [Link]

-

The Chemical Profile of 3-Fluoro-4-methylbenzonitrile: Properties and Synthesis Explained. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

3-Fluoro-4-methylbenzonitrile | C8H6FN | CID 585140 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials - ResearchGate. ResearchGate. Available at: [Link]

-

Sandmeyer reaction - Wikipedia. Wikipedia. Available at: [Link]

-

The Chemistry of Innovation: 4-Fluoro-3-methylbenzonitrile in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Buchwald–Hartwig amination - Wikipedia. Wikipedia. Available at: [Link]

-

Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. American Chemical Society. Available at: [Link]

-

Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)-Benzonitrile Derivatives - NIH. National Institutes of Health. Available at: [Link]

-

Sandmeyer Reaction - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

-

Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

-

In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p... - Chemistry Stack Exchange. Chemistry Stack Exchange. Available at: [Link]

-

4-Fluoro-3-methylbenzonitrile | C8H6FN | CID 2779180 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]

-

aromatic nucleophilic substitution: Topics by Science.gov. Science.gov. Available at: [Link]

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - Quick Company. Quick Company. Available at: [Link]

- CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google Patents. Google Patents.

-

16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

-

22.5 Sandmeyer Reactions | Organic Chemistry - YouTube. Chad's Prep. Available at: [Link]

- WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents. Google Patents.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 3-Fluoro-4-methylbenzonitrile | C8H6FN | CID 585140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. 3-Fluoro-4-methylbenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 7. 3-Fluoro-4-methylbenzonitrile | 170572-49-3 [chemicalbook.com]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. Sandmeyer Reaction [organic-chemistry.org]

- 10. youtube.com [youtube.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile - Google Patents [patents.google.com]

3-Fluoro-4-methylbenzonitrile molecular structure

An In-Depth Technical Guide to 3-Fluoro-4-methylbenzonitrile: Structure, Synthesis, and Application

Abstract

3-Fluoro-4-methylbenzonitrile (CAS No. 170572-49-3) is a strategically important fluorinated aromatic compound that has emerged as a versatile building block in the synthesis of complex organic molecules.[1] Its unique substitution pattern, featuring a nitrile group, a fluorine atom, and a methyl group on a benzene ring, imparts desirable electronic properties and reactivity, making it a valuable intermediate in the pharmaceutical and agrochemical industries.[2][3] The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[4][5] This guide provides a comprehensive technical overview of the molecular structure, physicochemical properties, validated synthesis protocols, spectroscopic characterization, and key applications of 3-Fluoro-4-methylbenzonitrile, tailored for researchers and professionals in chemical synthesis and drug development.

Molecular Structure and Physicochemical Properties

3-Fluoro-4-methylbenzonitrile, with the molecular formula C₈H₆FN, possesses a molecular weight of 135.14 g/mol .[6] The structure consists of a benzonitrile core substituted with a fluorine atom at position 3 and a methyl group at position 4.

IUPAC Name: 3-fluoro-4-methylbenzonitrile[6] Synonyms: 2-Fluoro-4-cyanotoluene, 3-Fluoro-p-tolunitrile[6] CAS Number: 170572-49-3[6]

The electronic character of the molecule is significantly influenced by its substituents. The nitrile (-C≡N) and fluorine (-F) groups are strongly electron-withdrawing through both inductive and resonance effects, while the methyl (-CH₃) group is weakly electron-donating via hyperconjugation.[2] This interplay of electronic effects modulates the reactivity of the aromatic ring and the properties of the nitrile functional group, making it a valuable synthon for further chemical transformations.

Table 1: Physicochemical Properties of 3-Fluoro-4-methylbenzonitrile

| Property | Value | Source(s) |

| Appearance | White to light yellow/beige crystalline solid | [2][7] |

| Molecular Formula | C₈H₆FN | [8] |

| Molecular Weight | 135.14 g/mol | |

| Melting Point | 47-51 °C | [9] |

| Boiling Point | ~204 °C | [2][10] |

| Flash Point | 83 °C - 90.3 °C (closed cup) | [2] |

| SMILES | Cc1ccc(cc1F)C#N | |

| InChIKey | KUQQONVKIURIQU-UHFFFAOYSA-N |

Synthesis Methodology: Decarbonylative Transformation

Several synthetic routes to 3-fluoro-4-methylbenzonitrile have been reported.[8][11] A robust and well-documented laboratory-scale method involves the decarbonylation of a substituted phenylacetate precursor. This approach is valued for its high conversion rate and yield.[7][8]

Causality in Experimental Design

The chosen protocol exemplifies a thermally induced reaction facilitated by a polar aprotic solvent and a dehydrating agent.

-

Precursor: Methyl 2-(4-cyano-2-fluorophenyl)acetate is selected as the starting material. The core structure of the desired product is already present, and the reaction serves to remove the extraneous acetate moiety.

-

Solvent: N,N-dimethylacetamide (DMAc) is used as a high-boiling point, polar aprotic solvent. Its high boiling point (165 °C) is crucial for achieving the necessary reaction temperature (140-145 °C), and its polar nature helps to solubilize the reactants.[8][12]

-

Reagents: Anhydrous calcium chloride (CaCl₂) and water are key reagents. While seemingly counterintuitive to add water to a reaction involving a dehydrating agent, in this context (known as the Krapcho decarboxylation or a related variant), the combination of salt and water in a polar aprotic solvent at high temperatures facilitates the nucleophilic cleavage of the ester and subsequent decarboxylation to yield the final product.[8]

-

Monitoring: The reaction is monitored by High-Performance Liquid Chromatography (HPLC) to ensure the conversion of the starting material exceeds 99%, guaranteeing a high yield before proceeding to workup.[7][8]

Experimental Workflow Diagram

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. 3-Fluoro-4-methylbenzonitrile | C8H6FN | CID 585140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Fluoro-4-methylbenzonitrile | 170572-49-3 [chemicalbook.com]

- 8. 3-Fluoro-4-methylbenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 9. chemwhat.com [chemwhat.com]

- 10. 3-Fluoro-4-methylbenzonitrile | 170572-49-3 | FF64151 [biosynth.com]

- 11. CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile - Google Patents [patents.google.com]

- 12. Page loading... [wap.guidechem.com]

A Spectroscopic Guide to 3-Fluoro-4-methylbenzonitrile: Elucidating Molecular Structure through NMR, IR, and MS Data

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-methylbenzonitrile, a substituted aromatic nitrile, serves as a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its chemical structure, characterized by a nitrile group, a fluorine atom, and a methyl group on a benzene ring, imparts unique reactivity and physicochemical properties that are of significant interest in medicinal chemistry and materials science. A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of 3-fluoro-4-methylbenzonitrile. As a Senior Application Scientist, the aim is to not only present the spectral data but to also provide insights into the experimental considerations and the fundamental principles that govern the observed spectroscopic behavior. This guide is structured to offer a logical workflow for the spectroscopic characterization of this and similar molecules.

Molecular Structure and Key Spectroscopic Features

The molecular structure of 3-fluoro-4-methylbenzonitrile is the foundation for interpreting its spectroscopic data. The interplay of the electron-withdrawing nitrile and fluorine substituents with the electron-donating methyl group creates a distinct electronic environment within the aromatic ring, which is reflected in its NMR, IR, and MS spectra.

Caption: Molecular structure of 3-fluoro-4-methylbenzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 3-fluoro-4-methylbenzonitrile, ¹H, ¹³C, and ¹⁹F NMR each provide unique and complementary information.

Experimental Protocol: NMR Spectroscopy

A robust and reproducible NMR protocol is crucial for obtaining high-quality data. The following is a generalized procedure for the analysis of aromatic nitriles like 3-fluoro-4-methylbenzonitrile.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 3-fluoro-4-methylbenzonitrile.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical to avoid interfering signals.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied if necessary.

-

The final solution should be clear and free of any particulate matter.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR:

-

Acquire the spectrum at room temperature.

-

Typical parameters include a 90° pulse, a spectral width of ~12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

For quantitative analysis, a longer relaxation delay (5 times the longest T₁) is necessary.

-

-

¹³C NMR:

-

Proton-decoupled mode is typically used to simplify the spectrum to single lines for each unique carbon.

-

A wider spectral width (~200 ppm) is required.

-

Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is needed to achieve a good signal-to-noise ratio.

-

-

¹⁹F NMR:

-

¹⁹F NMR is a highly sensitive technique due to the 100% natural abundance of the ¹⁹F nucleus.

-

A specific probe tuned to the ¹⁹F frequency is required.

-

Chemical shifts are typically referenced to an external standard like CFCl₃.

-

Caption: A generalized workflow for NMR analysis.

¹H NMR Spectral Data

The ¹H NMR spectrum of 3-fluoro-4-methylbenzonitrile is characterized by signals in the aromatic and aliphatic regions. The chemical shifts and coupling patterns are diagnostic of the substitution pattern on the benzene ring. The data presented below is based on experimental findings from the scientific literature.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | 7.53–7.48 | m | - |

| H-2 | 7.53–7.48 | m | - |

| H-6 | 7.10 | t | 8.8 |

| -CH₃ | 2.32 | d | 2.0 |

Data sourced from patent CN109400500B.

Interpretation:

-

The aromatic protons (H-2, H-5, and H-6) resonate in the downfield region (7.10-7.53 ppm), which is characteristic of protons attached to a benzene ring.

-

The multiplet observed between 7.53 and 7.48 ppm can be attributed to H-2 and H-5. The complexity arises from couplings to each other and to the fluorine atom.

-

The signal at 7.10 ppm is assigned to H-6 and appears as a triplet due to coupling with the adjacent H-5 and the fluorine atom at C-3 (a four-bond coupling, ⁴J(H,F)).

-

The methyl protons (-CH₃) appear as a doublet at 2.32 ppm. This splitting is due to a four-bond coupling to the ortho fluorine atom (⁴J(H,F)). This long-range coupling is a key feature confirming the proximity of the methyl and fluoro groups.

¹³C NMR Spectral Data

Due to the lack of readily available experimental ¹³C NMR data in the public domain, the following assignments are based on predictions from established NMR databases and computational software, which provide a reliable estimation of the chemical shifts.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-CN | 117.5 |

| C-1 | 110.0 |

| C-2 | 133.0 |

| C-3 | 162.5 (d, ¹J(C,F) ≈ 250 Hz) |

| C-4 | 125.0 (d, ²J(C,F) ≈ 20 Hz) |

| C-5 | 130.0 (d, ³J(C,F) ≈ 5 Hz) |

| C-6 | 115.0 (d, ²J(C,F) ≈ 25 Hz) |

| -CH₃ | 14.5 (d, ³J(C,F) ≈ 3 Hz) |

Predicted data from nmrdb.org and ChemAxon's NMR Predictor.[3][4]

Interpretation:

-

The nitrile carbon (C-CN) is expected to resonate around 117.5 ppm.

-

The carbon directly bonded to the fluorine atom (C-3) will exhibit a large one-bond C-F coupling constant (¹J(C,F)) of approximately 250 Hz, resulting in a doublet. Its chemical shift will be significantly downfield due to the high electronegativity of fluorine.

-

The other aromatic carbons will also show smaller couplings to the fluorine atom (two-bond, ²J(C,F), and three-bond, ³J(C,F)), which will appear as doublets in a high-resolution spectrum.

-

The methyl carbon (-CH₃) will also exhibit a small three-bond coupling to the fluorine atom.

¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum provides direct information about the fluorine environment. For 3-fluoro-4-methylbenzonitrile, a single signal is expected.

| Nucleus | Predicted Chemical Shift (δ, ppm) |

| Ar-F | -110 to -130 |

Estimated based on typical chemical shift ranges for fluoroaromatic compounds.[5][6]

Interpretation:

-

The chemical shift of the fluorine atom is influenced by the electronic effects of the other substituents on the aromatic ring. The electron-withdrawing nitrile group and the electron-donating methyl group will both affect the shielding of the fluorine nucleus.

-

The exact chemical shift would need to be determined experimentally, but it is predicted to fall within the typical range for fluorine atoms attached to an aromatic ring. The signal would likely be a complex multiplet due to couplings with the nearby aromatic and methyl protons.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 3-fluoro-4-methylbenzonitrile will show characteristic absorption bands for the nitrile group, the aromatic ring, and the C-F bond.

Experimental Protocol: IR Spectroscopy

For solid samples like 3-fluoro-4-methylbenzonitrile, several sampling techniques can be employed.

KBr Pellet Method:

-

Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg) using an agate mortar and pestle.

-

The mixture should be a fine, homogeneous powder.

-

Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.

-

Mount the pellet in the spectrometer's sample holder for analysis.

Thin Film Method:

-

Dissolve a small amount of the solid in a volatile solvent (e.g., dichloromethane or acetone).

-

Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the solid on the plate.

-

Mount the plate in the sample holder for analysis.

Caption: Workflow for IR spectroscopic analysis of a solid sample.

IR Spectral Data

The following table summarizes the expected characteristic IR absorption bands for 3-fluoro-4-methylbenzonitrile.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3050 | Aromatic C-H stretch | Medium |

| ~2925 | Aliphatic C-H stretch | Medium |

| ~2230 | C≡N stretch | Strong, Sharp |

| ~1600, ~1500 | Aromatic C=C stretch | Medium |

| ~1450 | CH₃ bend | Medium |

| ~1250 | C-F stretch | Strong |

| ~800-900 | Aromatic C-H out-of-plane bend | Strong |

Assignments based on characteristic group frequencies for aromatic nitriles and substituted benzenes.[7][8][9]

Interpretation:

-

The most prominent and diagnostic peak will be the strong, sharp absorption around 2230 cm⁻¹ due to the stretching of the carbon-nitrogen triple bond of the nitrile group.

-

The aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be just below 3000 cm⁻¹.

-

The characteristic C=C stretching vibrations of the aromatic ring will be observed in the 1500-1600 cm⁻¹ region.

-

A strong absorption band in the 1200-1300 cm⁻¹ region is indicative of the C-F bond stretch.

-

The out-of-plane C-H bending vibrations in the 800-900 cm⁻¹ region can provide information about the substitution pattern of the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) is a common technique for the analysis of volatile and semi-volatile compounds like 3-fluoro-4-methylbenzonitrile.

Sample Preparation:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

Instrumentation and Data Acquisition:

-

Gas Chromatograph (GC):

-

A capillary column suitable for the separation of aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column) should be used.

-

The oven temperature should be programmed to ensure good separation of the analyte from any impurities and the solvent.

-

-

Mass Spectrometer (MS):

-

Electron ionization (EI) at 70 eV is a standard method for generating fragment ions.

-

The mass analyzer (e.g., a quadrupole) scans a range of mass-to-charge ratios (m/z) to detect the molecular ion and fragment ions.

-

Mass Spectral Data

The following fragmentation data is based on experimental results reported in the literature.

| m/z | Proposed Fragment |

| 135 | [M]⁺ (Molecular Ion) |

| 115 | [M - HF]⁺ |

| 108 | [M - HCN]⁺ |

| 81 | [C₆H₅]⁺ |

| 57 | [C₄H₉]⁺ or other fragment |

| 50 | [C₄H₂]⁺ |

| 31 | [CH₃O]⁺ or other fragment |

Data sourced from patent CN109400500B.

Interpretation:

-

The molecular ion peak [M]⁺ is observed at m/z 135, which corresponds to the molecular weight of 3-fluoro-4-methylbenzonitrile (C₈H₆FN).

-

The fragmentation pattern is consistent with the structure. Common fragmentation pathways for aromatic compounds include the loss of small neutral molecules.

-

The peak at m/z 115 suggests the loss of hydrogen fluoride (HF) from the molecular ion.

-

The peak at m/z 108 corresponds to the loss of hydrogen cyanide (HCN).

-

The other smaller fragments arise from further fragmentation of the aromatic ring and side chains.

Conclusion

The comprehensive spectroscopic analysis of 3-fluoro-4-methylbenzonitrile using NMR, IR, and MS provides a detailed and self-validating picture of its molecular structure. Each technique offers a unique perspective: NMR elucidates the C-H framework and the fluorine environment, IR identifies the key functional groups, and MS confirms the molecular weight and provides insights into the molecule's stability and fragmentation. For researchers in drug discovery and materials science, a thorough understanding of these spectroscopic signatures is essential for quality control, reaction monitoring, and the rational design of new molecules. The data and interpretations presented in this guide serve as a valuable reference for the characterization of this important synthetic intermediate.

References

-

Banfi, D., Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

PROSPRE - 1H NMR Predictor. (n.d.). Retrieved from [Link]

-

nmrshiftdb2. (n.d.). Retrieved from [Link]

-

Mestrelab Research. (n.d.). Mnova NMRPredict. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoro-4-methylbenzonitrile. Retrieved from [Link]

-

Tantillo, D. J., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(21), 13437–13444. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

-

UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

Kwan, E. E. (2011). Lecture 13: Experimental Methods. Harvard University. [Link]

-

ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

Sources

- 1. 3-Fluoro-4-methylbenzonitrile | 170572-49-3 | FF64151 [biosynth.com]

- 2. 3-Fluoro-4-methylbenzonitrile | 170572-49-3 [chemicalbook.com]

- 3. Simulate and predict NMR spectra [nmrdb.org]

- 4. NMR Prediction - ChemAxon's tool to predict Nuclear Magnetic Resonance spectra [cdb.ics.uci.edu]

- 5. researchgate.net [researchgate.net]

- 6. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 9. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

3-Fluoro-4-methylbenzonitrile solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 3-Fluoro-4-methylbenzonitrile in Organic Solvents

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Fluoro-4-methylbenzonitrile (CAS No. 170572-49-3). In the absence of extensive publicly available quantitative data, this document establishes a predictive framework based on first principles of chemical interactions, including polarity, hydrogen bonding, and intermolecular forces. We analyze the molecule's structural features to forecast its solubility profile across a range of common organic solvent classes. Furthermore, this guide furnishes a detailed, field-proven experimental protocol for the accurate determination of solubility via the isothermal equilibrium shake-flask method, empowering researchers to generate precise data for critical applications in process chemistry, formulation, and drug discovery.

Introduction

3-Fluoro-4-methylbenzonitrile is a substituted aromatic nitrile that serves as a key building block and intermediate in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1][2] Its chemical structure, featuring a polar nitrile group, an electronegative fluorine atom, and a non-polar toluenic backbone, imparts a unique physicochemical profile.[3] A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, designing effective purification strategies (such as crystallization), and developing stable formulations. This guide moves beyond simple data reporting to explain the underlying chemical principles that govern the solubility of this compound, providing a robust predictive model and the experimental means for its validation.

Theoretical Framework for Solubility Prediction

The solubility of a solid solute in a liquid solvent is governed by the energetic balance of intermolecular forces. The principle of "similia similibus solvuntur" or "like dissolves like" provides the foundational concept: a solute will dissolve best in a solvent that shares similar polarity and intermolecular force characteristics.[4] To predict the solubility of 3-Fluoro-4-methylbenzonitrile, we must first dissect its molecular structure and properties.

Physicochemical Properties of the Solute

3-Fluoro-4-methylbenzonitrile is an off-white to beige crystalline solid with a melting point in the range of 47-51 °C and a boiling point of approximately 204 °C.[3][5][6] Its molecular structure dictates its interactions:

-

Aromatic Ring & Methyl Group: The benzene ring and para-methyl group form a significant non-polar (lipophilic) region, readily interacting with other non-polar molecules through van der Waals forces (specifically, London dispersion forces) and potential π-stacking.

-

Nitrile Group (-C≡N): The cyano group is strongly polar, with a significant dipole moment. This allows for strong dipole-dipole interactions.

-

Fluorine Atom (-F): As the most electronegative element, the fluorine atom attached to the aromatic ring further increases the molecule's overall polarity and influences the electron distribution across the ring.[3]

This combination of polar and non-polar features suggests that 3-Fluoro-4-methylbenzonitrile is a molecule of intermediate polarity. It is not as non-polar as toluene but is significantly less polar than highly polar molecules like water. Its parent compound, benzonitrile, is often described as a more polar version of benzene, capable of dissolving a wide range of substances.[7][8]

Solute-Solvent Interactions

The dissolution process requires overcoming the solute-solute forces within the crystal lattice and the solvent-solvent forces to create a cavity for the solute molecule. Favorable solute-solvent interactions must compensate for this energy input. The primary interactions governing solubility are visualized in the diagram below.

Caption: Key intermolecular forces between the solute and different solvent classes.

Predicted Solubility Profile and Qualitative Data

Table 1: Predicted Solubility of 3-Fluoro-4-methylbenzonitrile in Common Organic Solvents at Ambient Temperature

| Solvent Class | Example Solvents | Predicted Solubility | Primary Interaction Type(s) |

| Polar Protic | Methanol, Ethanol | High | Dipole-dipole, Hydrogen bonding (acceptor), Dispersion |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Tetrahydrofuran (THF) | High | Strong Dipole-dipole, Dispersion |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate to High | Dipole-dipole, Dispersion |

| Aromatic | Toluene, Xylene | Moderate | π-stacking, Dispersion |

| Ethers | Diethyl Ether | Low to Moderate | Weaker Dipole-dipole, Dispersion |

| Aliphatic | Hexane, Heptane | Low | Dispersion only |

Analysis of Solubility Trends

The predictions in Table 1 can be rationalized by examining the specific solute-solvent interactions:

-

High Solubility in Polar Solvents (Protic and Aprotic): High solubility is anticipated in solvents like methanol, acetone, and acetonitrile. The strong dipole of the nitrile group in 3-fluoro-4-methylbenzonitrile interacts very favorably with the dipoles of these polar solvents. In the case of alcohols like methanol, the nitrile's nitrogen can also act as a hydrogen bond acceptor for the solvent's hydroxyl proton. This robust combination of forces can effectively overcome the solute's crystal lattice energy. The confirmed solubility in methanol supports this prediction.[2][5]

-

Moderate to High Solubility in Halogenated Solvents: Solvents like dichloromethane possess a moderate dipole and are excellent at dissolving a wide range of organic compounds. They can effectively solvate both the polar and non-polar regions of the solute molecule.

-

Moderate Solubility in Aromatic Solvents: In toluene, the dominant interactions will be dispersion forces and π-stacking between the aromatic rings of the solute and solvent. While the polarity match is not perfect, the structural similarity of the benzene rings provides a favorable interaction, leading to moderate solubility.

-

Low Solubility in Non-Polar Aliphatic Solvents: In a solvent like hexane, the only available interactions are weak London dispersion forces. These forces are insufficient to break apart the strong dipole-dipole interactions holding the solute molecules together in their crystal lattice, resulting in poor solubility.

The relationship between solvent type and predicted solubility is summarized in the following diagram.

Caption: Correlation of solvent class with predicted solubility level.

Experimental Determination of Solubility

To obtain definitive, quantitative data, experimental measurement is essential. The Isothermal Saturation Shake-Flask Method is the gold standard for its reliability and accuracy.[9][10]

Protocol: Isothermal Shake-Flask Method with Gravimetric Analysis

This protocol directly measures the mass of solute dissolved in a known volume of solvent at equilibrium.

Materials:

-

3-Fluoro-4-methylbenzonitrile (high purity)

-

Solvent of interest (analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Temperature-controlled orbital shaker or water bath

-

20 mL glass vials with PTFE-lined screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Pre-weighed glass evaporation dishes or beakers

Procedure:

-

Preparation: Add an excess amount of 3-Fluoro-4-methylbenzonitrile to a 20 mL glass vial. "Excess" is critical and is confirmed by the presence of undissolved solid throughout the experiment.

-

Solvent Addition: Accurately pipette a known volume (e.g., 10.00 mL) of the chosen organic solvent into the vial.

-

Equilibration: Tightly seal the vial and place it in the temperature-controlled shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the mixture for a minimum of 24 hours to ensure equilibrium is reached. A 48-hour period is recommended to be certain.[9]

-

Phase Separation: After equilibration, remove the vial from the shaker and allow it to stand undisturbed in the temperature bath for at least 2 hours to allow undissolved solids to settle.

-

Sample Collection: Carefully draw a sample of the supernatant (the clear, saturated solution) using a glass syringe. Immediately attach a 0.45 µm syringe filter and discard the first 1-2 mL to saturate the filter material.

-

Mass Determination: Dispense a precise volume (e.g., 5.00 mL) of the filtered, saturated solution into a pre-weighed (tared) evaporation dish. Record the exact mass of the empty dish (M_dish).

-

Solvent Evaporation: Place the dish in a fume hood or a vacuum oven at a moderate temperature to slowly evaporate the solvent completely.

-

Final Weighing: Once the dish is completely dry and has returned to room temperature, weigh it again to get the final mass (M_final).

-

Calculation:

-

Mass of dissolved solute (M_solute) = M_final - M_dish

-

Solubility (in g/L) = (M_solute / Volume of aliquot in mL) * 1000

-

Self-Validation: To ensure equilibrium was reached, a second sample can be analyzed after a longer equilibration time (e.g., 72 hours). The calculated solubility should be within acceptable experimental error of the 48-hour result.

Experimental Workflow Diagram

Caption: Workflow for the Isothermal Shake-Flask solubility determination method.

Conclusion

3-Fluoro-4-methylbenzonitrile is a molecule of intermediate polarity, possessing both polar functional groups and a non-polar aromatic framework. This structure dictates a nuanced solubility profile. It is predicted to be highly soluble in polar organic solvents (both protic and aprotic) and moderately soluble in aromatic and halogenated solvents, with low solubility in non-polar aliphatic hydrocarbons. Due to the scarcity of published quantitative data, the predictive framework outlined in this guide serves as a critical tool for initial solvent screening. For process design, formulation, and other mission-critical applications, it is imperative that these predictions are confirmed through rigorous experimental measurement. The detailed shake-flask protocol provided herein offers a robust and reliable method for generating the high-quality, quantitative solubility data required by researchers and drug development professionals.

References

- The Chemical Profile of 3-Fluoro-4-methylbenzonitrile: Properties and Synthesis Explained. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- 3-Fluoro-4-methylbenzonitrile | 170572-49-3. (n.d.). ChemicalBook.

- Solubility of Solvent Blue 35 in organic solvents. (n.d.). Benchchem.

- 3-Fluoro-4-methylbenzonitrile. (n.d.). PubChem.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Massachusetts.

- OECD Guidelines for the Testing of Chemicals, Section 1, Physical-Chemical properties, Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. (2006). OECD.

- Solubility of Organic Compounds. (2023). University of Calgary.

- Understanding the Properties and Applications of 4-Fluoro-3-methylbenzonitrile. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Solubility of Benzonitrile. (n.d.). Solubility of Things.

- 3-Fluoro-4-methylbenzonitrile 97%. (n.d.). Sigma-Aldrich.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2014). Dissolution Technologies.

- Solvent: benzonitrile. (n.d.). University of Rochester, Department of Chemistry.

- BENZONITRILE. (n.d.). Ataman Kimya.

- 3-Fluoro-4-methylbenzonitrile CAS#: 170572-49-3. (n.d.). ChemicalBook.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 3-Fluoro-4-methylbenzonitrile CAS#: 170572-49-3 [amp.chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. chem.ws [chem.ws]

- 5. 3-Fluoro-4-methylbenzonitrile | 170572-49-3 [chemicalbook.com]

- 6. 3-Fluoro-4-methylbenzonitrile 97 170572-49-3 [sigmaaldrich.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Sixty Solvents [chem.rochester.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. dissolutiontech.com [dissolutiontech.com]

3-Fluoro-4-methylbenzonitrile melting point and boiling point

An In-Depth Technical Guide to the Physicochemical Properties of 3-Fluoro-4-methylbenzonitrile

Introduction

3-Fluoro-4-methylbenzonitrile is a fluorinated aromatic compound that has garnered significant interest within the fields of medicinal chemistry and materials science. Its unique substitution pattern—a fluorine atom and a methyl group on the benzonitrile core—imparts specific electronic properties and reactivity, making it a valuable building block in organic synthesis.[1][2] This intermediate is particularly crucial in the development of pharmaceuticals and agrochemicals, where the incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability.[3][4] For instance, it serves as a key starting material for the synthesis of danuglipron, a notable pharmaceutical agent.[5]

This guide provides a comprehensive overview of the core physicochemical properties of 3-Fluoro-4-methylbenzonitrile, with a detailed focus on its melting and boiling points. We will delve into the theoretical principles and provide field-proven experimental protocols for the accurate determination of these fundamental constants, which are critical indicators of a compound's purity and identity. This document is intended for researchers, scientists, and drug development professionals who handle, characterize, or synthesize this versatile intermediate.

Physicochemical and Safety Data

A thorough understanding of a compound's physical properties and safety profile is paramount for its effective and safe utilization in a laboratory or industrial setting. The key data for 3-Fluoro-4-methylbenzonitrile is summarized below.

Properties Summary

| Property | Value | Source(s) |

| CAS Number | 170572-49-3 | [6][7][8] |

| Molecular Formula | C₈H₆FN | [6][8][9] |

| Molecular Weight | 135.14 g/mol | [6][7][9] |

| Appearance | White to light yellow or beige crystalline solid/powder | [1][10] |

| Melting Point | 47-51 °C | [7][11] |

| Boiling Point | 204 °C | [1][6][11] |